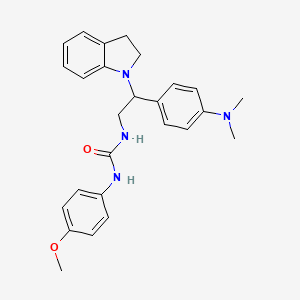

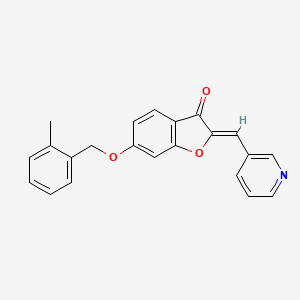

![molecular formula C11H9N3OS B2905266 2-甲基-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮 CAS No. 1024577-14-7](/img/structure/B2905266.png)

2-甲基-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one” is a derivative of the imidazo[1,2-c]quinazoline class . It’s part of a broader class of compounds that have been studied for their potential in cancer treatment .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives involved incorporating histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore . Another approach involved the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the synthesis of a new series of fused pyrimidines .科学研究应用

合成和生物活性

化合物 2-甲基-5-硫代-5,6-二氢咪唑并[1,2-c]喹唑啉-3(2H)-酮及其衍生物因其在各种科学应用中的潜力而受到广泛研究。值得注意的是,它们的合成和生物活性一直是许多研究的重点。例如,氮杂并吡啶并喹啉和吡啶并喹唑啉的设计和合成因其抗氧化、抗炎和镇痛活性而受到探索。从合成中衍生的化合物显示出高抑制性抗氧化活性和有效的抗炎活性,突出了它们的潜在治疗应用 (El-Gazzar 等人,2009)。

抗菌和抗真菌特性

另一个重要的应用是在开发抗菌和抗真菌剂方面。源自该化合物的新的呋噻唑并吡啶并喹唑啉酮对细菌和真菌的生长抑制显示出优异的结果,表明它们在解决抗菌耐药性问题方面很有用 (Abu‐Hashem,2018)。

癌症研究

此外,新型喹唑啉衍生物的合成显示出有希望的抗癌活性。合成并表征了一系列这些衍生物,证明了它们对癌细胞系具有显着的体外细胞毒性,这表明它们作为抗癌剂的潜力 (Abuelizz 等人,2017)。

镇痛特性

此外,该化合物及其衍生物已对其镇痛活性进行了评估。研究证实,合成的化合物表现出显着的镇痛活性,表明它们在疼痛管理中的应用 (Osarodion,2023)。

未来方向

The future directions for the research and development of “2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one” and similar compounds could involve further exploration of their potential as dual PI3K/HDAC inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

作用机制

Target of Action

The primary targets of 2-methyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one are Phosphatidylinositol 3-Kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cell proliferation, survival, differentiation, and migration .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This interaction results in the inhibition of PI3K and HDAC, leading to antiproliferative activities against certain cancer cells .

Biochemical Pathways

The compound affects the PI3K pathway, which plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . The inhibition of PI3K leads to the disruption of the downstream signaling molecules, including the serine-threonine kinase AKT . Additionally, the compound also affects the HDAC pathway, leading to multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

Similar compounds have shown unique pharmacokinetic properties with very high plasma free fractions across all species tested, large volume of distribution, high clearance, and intermediate half-life . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action include potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . This is achieved through the dual inhibition of PI3K and HDAC, leading to disruptions in cell proliferation and survival pathways .

属性

IUPAC Name |

2-methyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-6-10(15)14-9(12-6)7-4-2-3-5-8(7)13-11(14)16/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHYHQAFSPUIQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2905183.png)

![Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2905184.png)

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2905186.png)

![1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2905188.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2905194.png)

![1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2905196.png)

![(2Z)-2-[5-(3,4-dimethylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile](/img/structure/B2905198.png)